molecular formula C22H24N2 B3121481 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- CAS No. 28726-30-9

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-

Cat. No.: B3121481
CAS No.: 28726-30-9
M. Wt: 316.4 g/mol
InChI Key: WAQPDYDRPQTELB-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is an organic compound with the molecular formula C22H24N2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two dimethylphenyl groups attached to a 1,4-benzenediamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- typically involves the condensation of 1,4-benzenediamine with dimethylphenyl derivatives. The reaction is carried out under controlled conditions, often using catalysts such as iron trichloride to facilitate the process . The steps include:

    Raw Material Preparation: Ortho Toluidine and aniline are mixed in a specific ratio.

    Condensation Reaction: The mixture is subjected to condensation in the presence of a catalyst.

    Purification: The product is purified through washing, distillation, and sedimentation.

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves large-scale reactors where the raw materials are fed continuously. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often pelletized to prevent caking and ensure ease of handling .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling. These reactions enable the compound to form complex molecular structures. The molecular targets and pathways involved include interactions with enzymes and receptors that mediate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is unique due to its specific dimethylphenyl substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity under specific conditions .

Properties

IUPAC Name

1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQPDYDRPQTELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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